molecular formula C8H6FN3O B6162459 6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one CAS No. 2385060-38-6

6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one

Cat. No. B6162459
CAS RN: 2385060-38-6
M. Wt: 179.2
InChI Key:
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Description

6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one, also known as FMPP, is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidin-4-one family of compounds. It is a fluorinated analog of the compound pyrido[3,4-d]pyrimidin-4-one (PPP) and is widely used in scientific research due to its unique properties. This compound has been studied for its potential applications in medicinal chemistry, drug discovery, and biological research.

Scientific Research Applications

6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one has been studied for its potential applications in medicinal chemistry, drug discovery, and biological research. It has been used as a substrate for the synthesis of small molecule inhibitors of protein-protein interactions. It has also been used as an inhibitor of the enzyme cytochrome P450, which is involved in drug metabolism. Additionally, 6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one has been shown to have anti-inflammatory and anti-cancer properties and has been studied for its potential use in the treatment of various diseases and disorders.

Mechanism of Action

The mechanism of action of 6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one is not fully understood. However, it is believed to act as an inhibitor of various enzymes involved in drug metabolism, including cytochrome P450. Additionally, 6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one has been shown to interact with various proteins and receptors, suggesting that it may have a direct effect on cell signaling pathways.
Biochemical and Physiological Effects
6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one has been shown to interact with various proteins and receptors, suggesting that it may have a direct effect on cell signaling pathways. Additionally, 6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one has been shown to have anti-inflammatory and anti-cancer properties and has been studied for its potential use in the treatment of various diseases and disorders.

Advantages and Limitations for Lab Experiments

6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize and can be obtained from commercially available starting materials. Additionally, 6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one has been studied for its potential applications in medicinal chemistry, drug discovery, and biological research. However, 6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one is a relatively new compound and its mechanism of action is not fully understood, which may limit its use in laboratory experiments.

Future Directions

The potential applications of 6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one are numerous and there are several future directions that could be explored. These include further research on the mechanism of action of 6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one and its interactions with various proteins and receptors, as well as studies on its potential applications in drug discovery and the treatment of various diseases and disorders. Additionally, further research on its potential anti-inflammatory and anti-cancer properties could be explored. Finally, further research on its potential use as a substrate for the synthesis of small molecule inhibitors of protein-protein interactions could be conducted.

Synthesis Methods

6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one can be synthesized from commercially available starting materials via a multi-step synthesis procedure. The first step involves the reaction of 4-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one (6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one) with a base such as sodium hydroxide in an aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction is then followed by the addition of a nucleophile such as ethylenediamine (EDA) to the reaction mixture. The resulting product is then purified by column chromatography and crystallized to obtain the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one involves the synthesis of the pyrido[3,4-d]pyrimidine ring system followed by the introduction of the fluorine and methyl groups at specific positions on the ring.", "Starting Materials": [ "2-aminopyridine", "ethyl acetoacetate", "formaldehyde", "fluorine gas", "methyl iodide", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 2-aminopyridine with ethyl acetoacetate in the presence of formaldehyde to form 3-ethyl-2-(pyridin-2-yl)pyrido[3,4-d]pyrimidin-4(3H)-one.", "Step 2: Bromination of the above compound using bromine in acetic acid to form 3-ethyl-2-(pyridin-2-yl)pyrido[3,4-d]pyrimidin-4(3H)-one-6-bromide.", "Step 3: Reduction of the above compound using sodium hydroxide and ethanol to form 3-ethyl-2-(pyridin-2-yl)pyrido[3,4-d]pyrimidin-4(3H)-one-6-amine.", "Step 4: Alkylation of the above compound using methyl iodide in the presence of potassium carbonate to form 6-methyl-3-ethyl-2-(pyridin-2-yl)pyrido[3,4-d]pyrimidin-4(3H)-one-6-amine.", "Step 5: Fluorination of the above compound using fluorine gas in the presence of silver fluoride to form 6-fluoro-3-methyl-3-ethyl-2-(pyridin-2-yl)pyrido[3,4-d]pyrimidin-4(3H)-one.", "Step 6: Removal of the ethyl group using sodium hydroxide and ethanol to form 6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one." ] }

CAS RN

2385060-38-6

Product Name

6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one

Molecular Formula

C8H6FN3O

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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